

BG11 Medium: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BG11	
Cat. No.:	B15580790	Get Quote

BG11 medium is a widely utilized, buffered inorganic medium for the cultivation and maintenance of a diverse range of cyanobacteria and other algae. Its well-defined composition provides the essential macro- and micronutrients required for photoautotrophic growth. This guide offers an in-depth overview of the **BG11** medium, including its detailed composition, preparation protocols, and common modifications, tailored for researchers, scientists, and professionals in drug development and related fields.

Core Composition and Stock Solutions

The preparation of **BG11** medium typically involves the use of concentrated stock solutions to ensure accuracy and consistency. The following tables provide the quantitative data for the preparation of a 1-liter final volume of **BG11** medium.

Table 1: Final Concentration of Components in BG11 Medium

Component	Chemical Formula	Final Concentration (g/L)
Sodium Nitrate	NaNO₃	1.5
Dipotassium Hydrogen Phosphate	K₂HPO₄	0.0314
Magnesium Sulfate Heptahydrate	MgSO ₄ ·7H ₂ O	0.036
Calcium Chloride Dihydrate	CaCl ₂ ·2H ₂ O	0.0367
Citric Acid	C ₆ H ₈ O ₇	0.0056
Ferric Ammonium Citrate	0.006	
Disodium Magnesium EDTA	C10H12N2O8Na2Mg	0.001
Sodium Carbonate	Na ₂ CO ₃	0.020
Trace Metal Solution	-	1 mL/L

Table 2: Macronutrient Stock Solutions

Stock Solution	Compound	Concentration (g/L of stock)	Volume for 1L of Medium
1. Sodium Nitrate	NaNO₃	150.0	10 mL
2. Dipotassium Hydrogen Phosphate	K ₂ HPO ₄	5.0	8.0 mL
3. Magnesium Sulfate Heptahydrate	MgSO4·7H2O	49.4	1.5 mL
4. Calcium Chloride Dihydrate	CaCl ₂ -2H ₂ O	29.4	1.2 mL
5. Sodium Carbonate	Na ₂ CO ₃	20.0	1.0 mL

Table 3: Iron and Chelator Stock Solutions

Stock Solution	Compound	Concentration (g/L of stock)	Volume for 1L of Medium
6. Ferric Citrate Solution	Ferric Citrate	9.0	0.67 mL
Citric Acid	9.0		
7. EDTA Solution	Disodium EDTA	10.0	0.1 mL

Table 4: BG11 Trace Metal Solution

Compound	Chemical Formula	Concentration (g/L of stock)
Boric Acid	H ₃ BO ₃	2.86
Manganese(II) Chloride Tetrahydrate	MnCl ₂ ·4H ₂ O	1.81
Zinc Sulfate Heptahydrate	ZnSO4·7H2O	0.222
Sodium Molybdate Dihydrate	Na ₂ MoO ₄ ·2H ₂ O	0.39
Copper(II) Sulfate Pentahydrate	CuSO ₄ ·5H ₂ O	0.079
Cobalt(II) Nitrate Hexahydrate	Co(NO ₃) ₂ ·6H ₂ O	0.0494

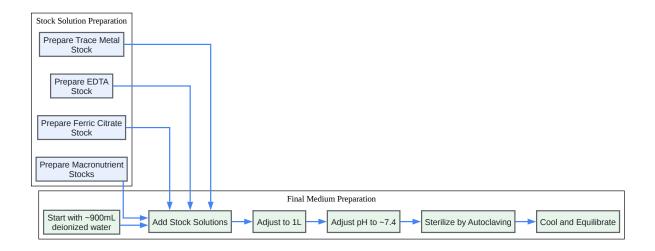
Experimental ProtocolsPreparation of Stock Solutions

- Macronutrient and Carbonate Stocks: For each stock solution listed in Table 2, dissolve the specified amount of the chemical in 1 liter of deionized water. Store these solutions in a refrigerator.
- Ferric Citrate Solution: To prepare the iron stock, dissolve 9.0 g of ferric citrate and 9.0 g of citric acid in 1 liter of deionized water. Autoclave the solution to ensure complete dissolution and sterilization. Store this solution in a dark bottle in the refrigerator.[1]

- EDTA Solution: Dissolve 10.0 g of disodium EDTA in 1 liter of deionized water to prepare the chelator stock. Store in the refrigerator.[1]
- Trace Metal Solution: To prepare the trace metal stock (Table 4), dissolve each component sequentially in approximately 800 mL of deionized water, ensuring each salt is fully dissolved before adding the next. Once all components are dissolved, bring the final volume to 1 liter with deionized water. Store this solution in the refrigerator.[1]

Preparation of Final BG11 Medium (1 Liter)

- Initial Dilution: Begin with approximately 900 mL of deionized water in a 1-liter flask or beaker.
- Addition of Stock Solutions: While stirring, add the specified volumes of each stock solution
 (as detailed in Tables 2 and 3) and 1 mL of the BG11 Trace Metal Solution (Table 4) to the
 deionized water. It is crucial to add the components in the specified order to prevent
 precipitation.[2][3]
- Final Volume Adjustment: Adjust the final volume to 1 liter with deionized water.
- pH Adjustment: Check the pH of the medium and, if necessary, adjust it to approximately 7.4 using 1 M NaOH or HCl.[1]
- Sterilization: Cover the flask and sterilize the medium by autoclaving at 121°C (15 psi) for 20 minutes.
- Post-Autoclave Handling: After autoclaving, the pH may become more alkaline due to the removal of carbon dioxide. It is advisable to allow the medium to cool and equilibrate for about 24 hours before inoculation to allow for gaseous equilibrium.[2]


Preparation of BG11 Agar Plates

For solid medium, prepare the **BG11** liquid medium at double the final concentration in 500 mL of deionized water. In a separate flask, dissolve 15 g of agar in 500 mL of deionized water. Autoclave both solutions separately. Allow both solutions to cool to 45-50°C in a water bath. Aseptically combine the two solutions, mix well, and pour into sterile petri dishes.

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing the **BG11** medium.

Click to download full resolution via product page

Caption: Workflow for the preparation of **BG11** medium from stock solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. research.csiro.au [research.csiro.au]
- 2. utex.org [utex.org]
- 3. web.biosci.utexas.edu [web.biosci.utexas.edu]
- To cite this document: BenchChem. [BG11 Medium: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580790#bg11-medium-composition-recipe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com